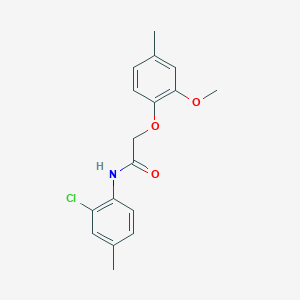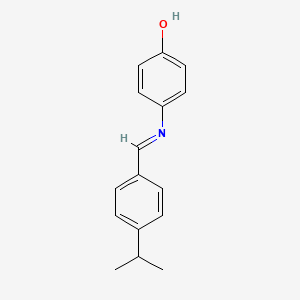
4-(4-Isopropylbenzylideneamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropylbenzylideneamino)phenol is an organic compound with the molecular formula C16H17NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, and an imine group linked to another aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzylideneamino)phenol typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylbenzylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH4) or hydrogenation catalysts can be used for reducing imines to amines.
Substitution: Halogenation can be carried out using halogens (e.g., bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(4-Isopropylbenzylideneamino)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylbenzylideneamino)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals. The imine group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(4-Phenyl-1-piperazinyl)propanimidoyl)phenol
- 4-(N-(4-Phenyl-1-piperazinyl)ethanimidoyl)phenol
- 4-Nitro-2-(4-phenyl-8-quinolyliminomethyl)phenol
- 4-((4-Phenyl-1-piperazinyl)iminomethyl)phenol
Uniqueness
4-(4-Isopropylbenzylideneamino)phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an imine group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
139600-06-9 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[(4-propan-2-ylphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-12,18H,1-2H3 |
InChI Key |
NRPJLMMBEGUBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


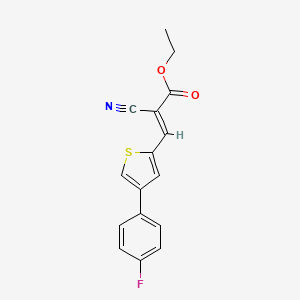
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
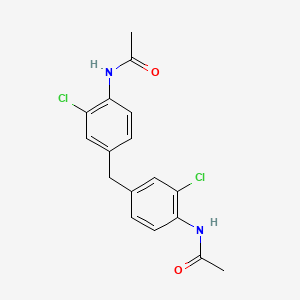
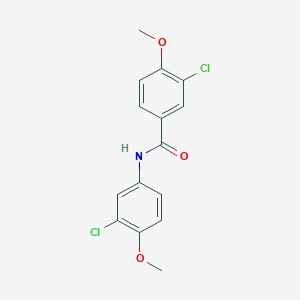
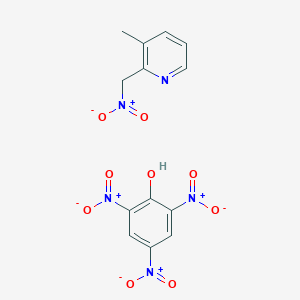
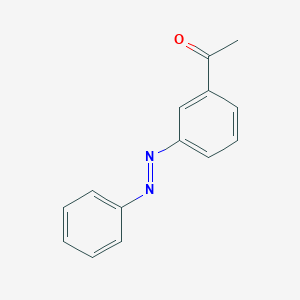
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
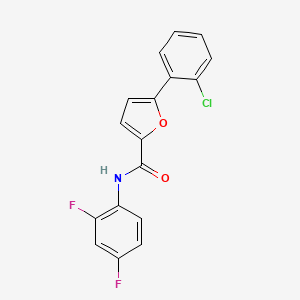
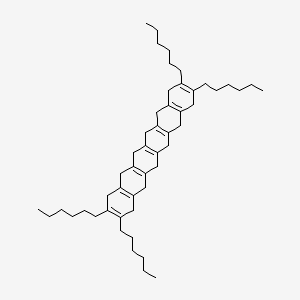

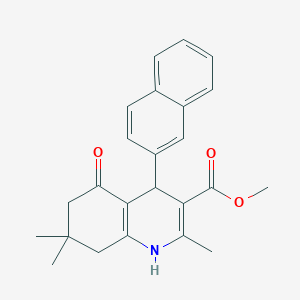
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)

